3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile
Description
3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-amino-2,5-diphenyl-6-propanoyl-3H-pyridazine-4-carbonitrile |
InChI |
InChI=1S/C20H18N4O/c1-2-17(25)19-18(14-9-5-3-6-10-14)16(13-21)20(22)24(23-19)15-11-7-4-8-12-15/h3-12,20H,2,22H2,1H3 |
InChI Key |
HOZAYRBJYKAEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=NN(C(C(=C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5,6-diphenyl-1,2,4-triazine-2-oxide
- 3-Amino-2,6-diphenyl-4,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one
Uniqueness
3-Amino-2,5-diphenyl-6-propionyl-2,3-dihydro-4-pyridazinecarbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and heterocyclic structure makes it particularly versatile for various applications, distinguishing it from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
